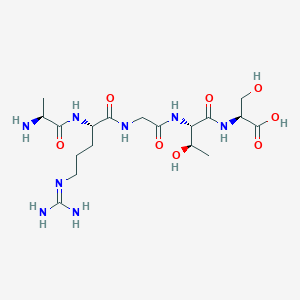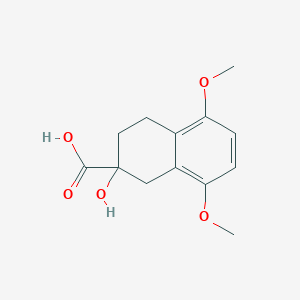
N,N,N'-Tri-tert-butyl-1-methoxy-N''-methylsilanetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’-Tri-tert-butyl-1-methoxy-N’'-methylsilanetriamine is a unique organosilicon compound characterized by its three tert-butyl groups, a methoxy group, and a methyl group attached to a silanetriamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Tri-tert-butyl-1-methoxy-N’'-methylsilanetriamine typically involves the reaction of tert-butylamine with a suitable silicon precursor under controlled conditions. One common method involves the use of tert-butylamine, methoxytrimethylsilane, and a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N,N,N’-Tri-tert-butyl-1-methoxy-N’'-methylsilanetriamine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-Tri-tert-butyl-1-methoxy-N’'-methylsilanetriamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride or other reducing agents in an inert solvent.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane derivatives.
Scientific Research Applications
N,N,N’-Tri-tert-butyl-1-methoxy-N’'-methylsilanetriamine has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of N,N,N’-Tri-tert-butyl-1-methoxy-N’'-methylsilanetriamine involves its interaction with various molecular targets. The compound’s silicon core can form stable bonds with other elements, facilitating its incorporation into larger molecular structures. The tert-butyl and methoxy groups provide steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide di-tert-butyl acetal: Used as a reagent in organic synthesis.
tert-Butanesulfinamide: Employed in the synthesis of N-heterocycles.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A precursor to biologically active natural products.
Uniqueness
N,N,N’-Tri-tert-butyl-1-methoxy-N’'-methylsilanetriamine is unique due to its combination of tert-butyl, methoxy, and methyl groups attached to a silanetriamine core. This unique structure imparts specific reactivity and stability characteristics, making it valuable for specialized applications in various fields.
Properties
CAS No. |
923560-68-3 |
|---|---|
Molecular Formula |
C14H35N3OSi |
Molecular Weight |
289.53 g/mol |
IUPAC Name |
N-[(ditert-butylamino)-methoxy-(methylamino)silyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C14H35N3OSi/c1-12(2,3)16-19(15-10,18-11)17(13(4,5)6)14(7,8)9/h15-16H,1-11H3 |
InChI Key |
BFIKWGNBELWZFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N[Si](NC)(N(C(C)(C)C)C(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


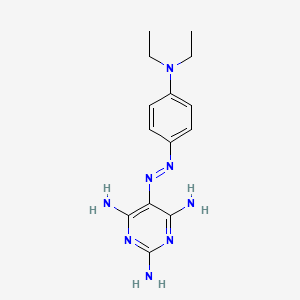
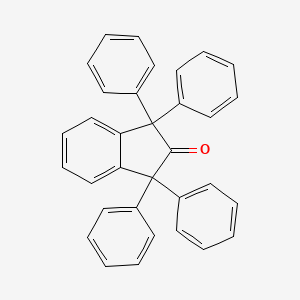
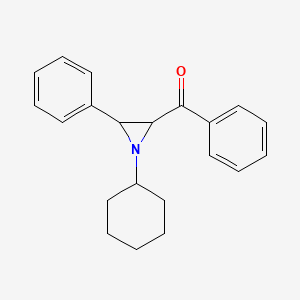
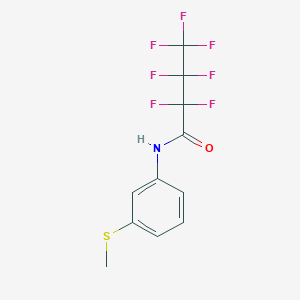
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14170344.png)
![8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one](/img/structure/B14170347.png)
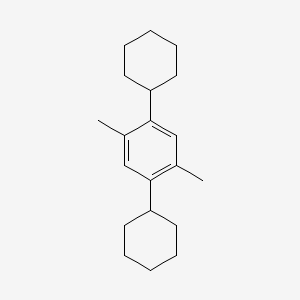

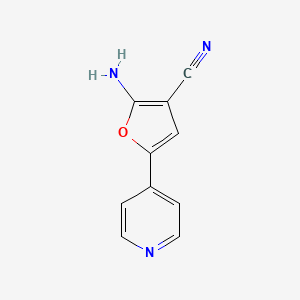
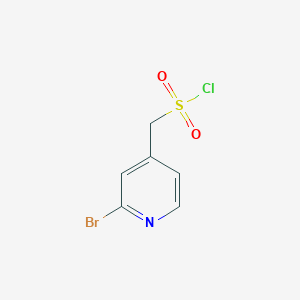
![3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one](/img/structure/B14170376.png)

